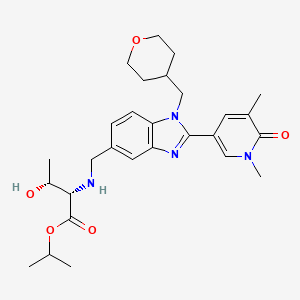
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is a synthetic peptide composed of the amino acids tyrosine, cysteine, aspartic acid, glutamic acid, histidine, phenylalanine, and cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation, leading to the formation of a cyclic peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.
Major Products Formed
Cyclic peptides: Formed through disulfide bond formation between cysteine residues.
Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.
Peptide analogs: With substituted amino acids for altered biological activity.
Applications De Recherche Scientifique
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, disulfide bond formation, and peptide interactions.
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Medical Research: Explored for its role in modulating biological pathways and its potential use in drug development.
Industry: Utilized in the development of peptide-based materials and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another synthetic peptide with a different sequence but similar structural features.
H-Tyr-Cys-Asn: A shorter peptide with a simpler structure.
Uniqueness
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its ability to form disulfide bonds adds to its stability and potential for various applications.
Propriétés
Formule moléculaire |
C48H56N10O15S2 |
|---|---|
Poids moléculaire |
1077.1 g/mol |
Nom IUPAC |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
FXIRLIREUIBHCF-QSVFAHTRSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES canonique |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)


